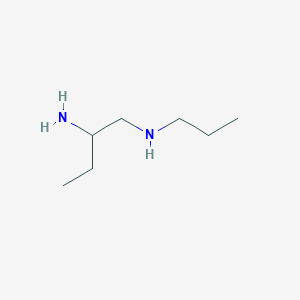
(2-Aminobutyl)(propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminobutyl)(propyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. The structure of this compound consists of a butyl group and a propyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
(2-Aminobutyl)(propyl)amine can be synthesized through various methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 2-chlorobutane with propylamine under basic conditions can yield this compound. Another method involves the reductive amination of aldehydes or ketones with amines, using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic hydrogenation and reductive amination are commonly employed in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
(2-Aminobutyl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitro compounds or amine oxides.
Reduction: Reduction of imines to amines is a common reaction.
Substitution: Amines can undergo nucleophilic substitution reactions with alkyl halides to form higher-order amines
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides (e.g., bromoethane) and bases (e.g., sodium hydroxide) are typical reagents
Major Products Formed
Oxidation: Formation of nitro compounds or amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of higher-order amines or quaternary ammonium salts
科学的研究の応用
(2-Aminobutyl)(propyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and other functional materials
作用機序
The mechanism of action of (2-Aminobutyl)(propyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
Propylamine: A primary amine with a single propyl group attached to the nitrogen atom.
Butylamine: A primary amine with a single butyl group attached to the nitrogen atom.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom
Uniqueness
(2-Aminobutyl)(propyl)amine is unique due to its specific combination of butyl and propyl groups attached to the nitrogen atom. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .
特性
分子式 |
C7H18N2 |
|---|---|
分子量 |
130.23 g/mol |
IUPAC名 |
1-N-propylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-3-5-9-6-7(8)4-2/h7,9H,3-6,8H2,1-2H3 |
InChIキー |
FLCLDNZXOIZFSK-UHFFFAOYSA-N |
正規SMILES |
CCCNCC(CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


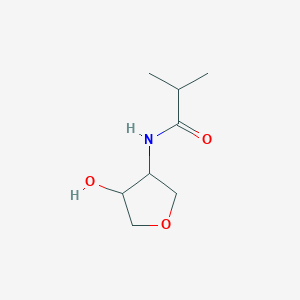
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)

![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)

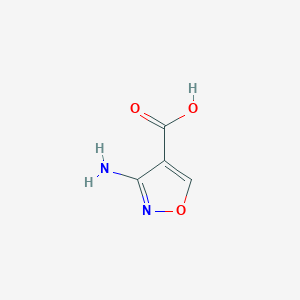
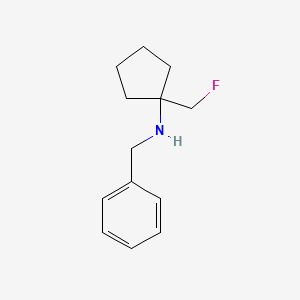
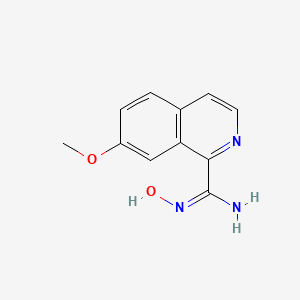
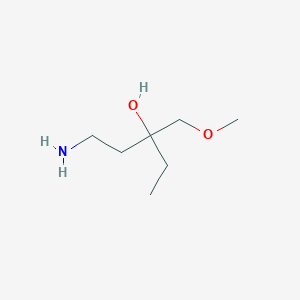


![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
